molecular formula C14H15N B1670424 Dibenzylamine CAS No. 103-49-1

Dibenzylamine

Cat. No. B1670424
CAS RN: 103-49-1
M. Wt: 197.27 g/mol
InChI Key: BWLUMTFWVZZZND-UHFFFAOYSA-N
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Patent
US04442286

Procedure details

The imine from benzaldehyde and benzylamine (19.5 g; 0.1 mole) was heated with phosphorous acid (8.2 g; 0.1 mole) and triethylamine (10.1 g; 0.1 mole) for 2 hours at reflux (125°-130°). After cooling to 90° the reaction mixture was diluted with water (50 ml), basified (NaOH) and extracted with chloroform. The extract was concentrated by evaporation of the chloroform and triethylamine to yield dibenzylamine 19.3 g (98% yield).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P(O)(O)O.C(N(CC)CC)C.[OH-].[Na+]>O>[CH2:1]([NH:16][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
8.2 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (125°-130°)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 90° the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated by evaporation of the chloroform and triethylamine

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.